

Application Notes and Protocols for Cbz-Lys-Lys-PABA-AMC diTFA

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Compound of Interest		
Compound Name:	Cbz-Lys-Lys-PABA-AMC diTFA	
Cat. No.:	B15556619	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-Lys-Lys-PABA-AMC diTFA is a fluorogenic peptide substrate designed for the sensitive detection of proteases that exhibit a substrate preference for cleaving after lysine residues. The presence of a di-lysine motif suggests its utility in assaying the activity of trypsin-like serine proteases and potentially other proteases such as cathepsin B, which are involved in a multitude of physiological and pathological processes. Upon enzymatic cleavage of the amide bond between the peptide and the 7-amino-4-methylcoumarin (AMC) group, the highly fluorescent AMC is released. The resulting increase in fluorescence intensity can be monitored in real-time to quantify enzyme activity, making this substrate a valuable tool for enzyme kinetics, inhibitor screening, and high-throughput screening (HTS) applications.

Principle of Assay

The core of the assay lies in the enzymatic hydrolysis of the Cbz-Lys-Lys-PABA-AMC substrate. In its intact form, the fluorescence of the AMC moiety is quenched. Proteolytic cleavage liberates the free AMC, which exhibits strong fluorescence when excited at approximately 360-380 nm, with an emission maximum around 440-460 nm. The rate of the increase in fluorescence is directly proportional to the enzymatic activity.

Data Presentation



Recommended Working Concentrations

The optimal working concentration of **Cbz-Lys-Lys-PABA-AMC diTFA** is dependent on the specific enzyme and assay conditions. Based on data from analogous fluorogenic substrates with similar di-basic cleavage sites, the following concentration ranges are recommended as a starting point for optimization.

Application	Recommended Concentration Range	Notes	
Enzyme Kinetics (Km/Vmax Determination)	0.1 μM - 100 μM	A wide range of substrate concentrations is necessary to accurately determine Michaelis-Menten kinetics.[1]	
Standard Enzyme Activity Assays	10 μM - 100 μΜ	A concentration at or above the Km value is typically used to ensure the reaction rate is proportional to the enzyme concentration. For similar substrates, concentrations around 50 µM to 80 µM are common.[2][3]	
High-Throughput Inhibitor Screening	10 μM - 50 μΜ	The substrate concentration should ideally be close to the Km value to ensure sensitive detection of competitive inhibitors.	

Kinetic Parameters of Similar Substrates

While specific kinetic data for **Cbz-Lys-PABA-AMC diTFA** is not readily available, the following table provides kinetic parameters for the cleavage of structurally similar substrates by relevant proteases. This data serves as a valuable reference for experimental design.



Substrate	Enzyme	Km (µM)	kcat (s ⁻¹)	kcat/Km (M ⁻¹ S ⁻¹)	рН	Referenc e
Z-Arg-Lys- AMC	Cathepsin B	-	-	-	7.2	[4]
Z-Nle-Lys- Arg-AMC	Cathepsin B	118	3.9	33,050	4.6	[2]
Z-Nle-Lys- Arg-AMC	Cathepsin B	87	0.9	10,344	7.2	[2]
Ac-Arg- Gly-Lys- AMC	Trypsin-like proteases	-	-	-	8.0	[1]

Note: Kinetic parameters are highly dependent on specific assay conditions (e.g., pH, temperature, buffer composition).

Experimental Protocols

The following are general protocols that can be adapted for use with **Cbz-Lys-PABA-AMC diTFA**. It is crucial to optimize these protocols for your specific enzyme and experimental setup.

I. General Protease Activity Assay

This protocol is designed for the basic measurement of enzyme activity.

Materials:

- Cbz-Lys-Lys-PABA-AMC diTFA
- Purified protease of interest
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl₂ for trypsin-like proteases; or 25 mM MES, pH 5.0 for cathepsin B)[1][2]
- DMSO (for dissolving the substrate)



- 96-well black microplate
- Fluorescence microplate reader

Procedure:

- Substrate Preparation:
 - Prepare a stock solution of Cbz-Lys-Lys-PABA-AMC diTFA in DMSO at a concentration of 10 mM.
 - Further dilute the stock solution in Assay Buffer to the desired final working concentration (e.g., 50 μM).
- Enzyme Preparation:
 - Dilute the purified protease in ice-cold Assay Buffer to the desired working concentration.
 The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate.
- · Assay Setup:
 - To each well of the 96-well black microplate, add 50 μL of the diluted substrate solution.
 - Include a substrate blank control containing 50 μL of Assay Buffer without the substrate.
 - \circ Include a negative control containing 50 μL of the substrate solution and 50 μL of Assay Buffer without the enzyme.
- Initiate Reaction:
 - \circ Add 50 μ L of the diluted enzyme solution to each well to initiate the enzymatic reaction. Mix gently.
- Data Acquisition:
 - Immediately place the plate in a fluorescence microplate reader.



- Monitor the increase in fluorescence intensity over time (kinetic read) at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
- Record data points at regular intervals (e.g., every minute) for a duration sufficient to establish a linear rate of substrate cleavage.

Data Analysis:

- Subtract the background fluorescence (from the negative control) from all experimental readings.
- Calculate the rate of reaction (V₀) from the initial linear portion of the fluorescence versus time plot. The rate is typically expressed in Relative Fluorescence Units (RFU) per minute.

II. Enzyme Kinetics (Km and Vmax Determination)

This protocol is for determining the Michaelis-Menten kinetic parameters.

Procedure:

- Enzyme Concentration: Use a fixed, low concentration of the enzyme that results in a linear rate of product formation over the assay duration.
- Substrate Concentrations: Prepare a series of dilutions of the Cbz-Lys-Lys-PABA-AMC
 diTFA substrate in Assay Buffer, typically ranging from 0.1 to 10 times the expected Km.[1]
- Assay Setup: Perform the protease activity assay as described above for each substrate concentration.

Data Analysis:

- Determine the initial velocity (V₀) for each substrate concentration.
- Plot V₀ versus substrate concentration ([S]).
- Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax values.



III. High-Throughput Inhibitor Screening

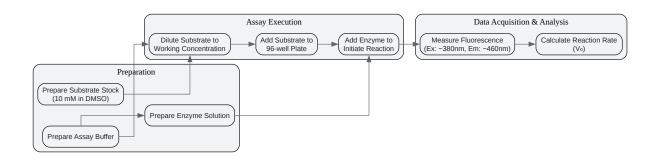
This protocol is for screening compound libraries for potential protease inhibitors.

Procedure:

- Reagent Preparation:
 - Prepare the enzyme and substrate solutions as described in the general protocol. The substrate concentration should ideally be at or near the Km value.
 - Prepare a stock solution of each inhibitor in DMSO.
- Assay Setup:
 - \circ Add a small volume (e.g., 1 μ L) of each inhibitor solution to the wells of a 96-well plate. Include a vehicle control (DMSO only).
 - Add 50 μL of the diluted enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.
 - Initiate the reaction by adding 50 μL of the substrate solution to each well.
- Data Acquisition and Analysis:
 - Measure the fluorescence as described in the general activity assay.
 - Calculate the percentage of inhibition for each compound compared to the vehicle control.

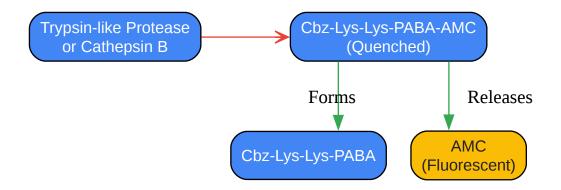
Mandatory Visualizations





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Caption: General experimental workflow for a protease activity assay using **Cbz-Lys-Lys-PABA-AMC ditfa**.



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Caption: Enzymatic cleavage of **Cbz-Lys-PABA-AMC diTFA** by a target protease, leading to the release of the fluorescent AMC molecule.

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